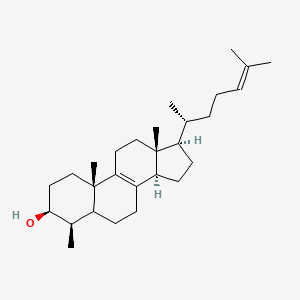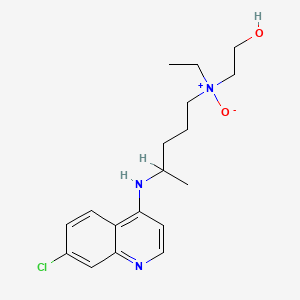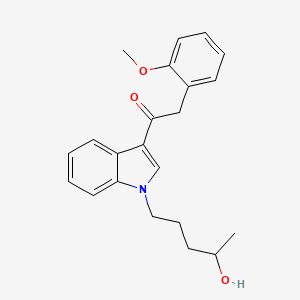
JWH 250 N-(4-hydroxypentyl) metabolite
Übersicht
Beschreibung
JWH 250 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of JWH-250, a synthetic cannabinoid . JWH-250 is a synthetic cannabinoid (CB) which potently activates both CB 1 and CB 2 receptors . It has been identified in herbal blends .
Synthesis Analysis
The synthesis of JWH-250 4-hydroxypentyl metabolite involves a four-step synthetic scheme . The process was optimized and the analysis and characterization of the metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .
Molecular Structure Analysis
The molecular structure of JWH-250 N-(4-hydroxypentyl) metabolite was analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .
Chemical Reactions Analysis
The chemical reactions involved in the formation of JWH-250 N-(4-hydroxypentyl) metabolite were analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .
Physical And Chemical Properties Analysis
The molecular weight of JWH-250 N-(4-hydroxypentyl) metabolite is 351.4 g/mol . It has a molecular formula of C22H25NO3 . The compound is a crystalline solid and is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) .
Wissenschaftliche Forschungsanwendungen
Forensic and Clinical Applications
Methods of Application or Experimental Procedures
The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .
Results or Outcomes Obtained
The synthesis and optimization of the processes for JWH-250 4-hydroxypentyl metabolite were successful . The metabolite is now used as a certified reference standard to accurately identify and quantitate these cannabimimetic drugs and their metabolites .
Research and Forensic Applications
Summary of the Application
The “JWH 250 N-(4-hydroxypentyl) metabolite” is used as an internal standard suitable for quantitation of JWH-250 4-Hydroxypentyl metabolite in biological matrices such as urine for LC/MS or GC/MS testing applications in clinical toxicology, forensic analysis, or urine drug testing .
Methods of Application or Experimental Procedures
The metabolite is used in liquid chromatography (LC) and gas chromatography (GC) techniques .
Results or Outcomes Obtained
The use of this metabolite as an internal standard has improved the accuracy and reliability of testing applications in clinical toxicology, forensic analysis, and urine drug testing .
Research Applications
Methods of Application or Experimental Procedures
The metabolite is used in research applications to study the structure and function of the endocannabinoid system of mammals . The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .
Results or Outcomes Obtained
The synthesis and optimization of the processes for JWH-250 4-hydroxypentyl metabolite were successful . The metabolite is now used in research applications to study the structure and function of the endocannabinoid system of mammals .
Synthesis Research
Summary of the Application
The “JWH 250 N-(4-hydroxypentyl) metabolite” is a major metabolite of JWH-250, a synthetic cannabinoid . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme .
Methods of Application or Experimental Procedures
The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLLEJMDHWZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017768 | |
| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 250 N-(4-hydroxypentyl) metabolite | |
CAS RN |
1427521-38-7 | |
| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



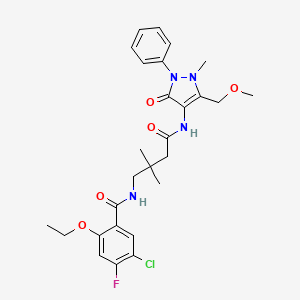
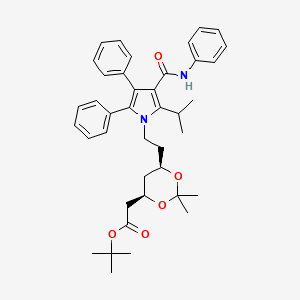
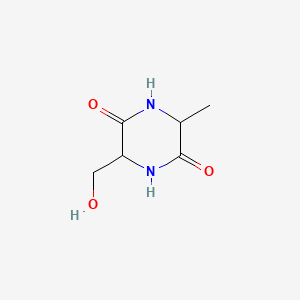
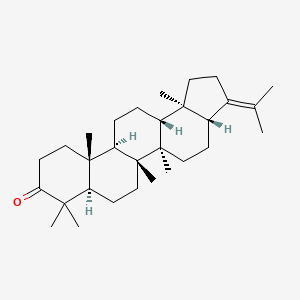
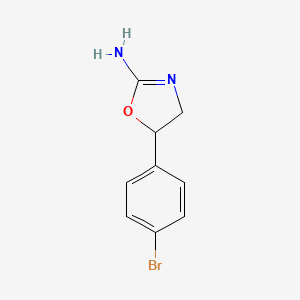
![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
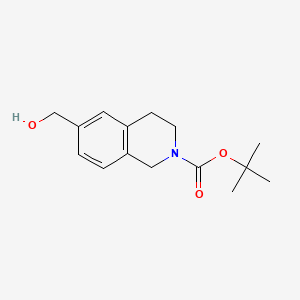
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
